molecular formula C20H24N2O B15147196 1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]

1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]

Katalognummer: B15147196
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: STJZAUGSSQHKSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-benzyl-7-methoxyspiro[indoline-3,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indoline ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The spiro linkage is formed through cyclization reactions, often under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for better control over reaction conditions. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1’-benzyl-7-methoxyspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For example, its anticancer properties may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1’-Benzyl-7-hydroxyspiro[indoline-3,4’-piperidine]
  • 1’-Benzyl-7-methylspiro[indoline-3,4’-piperidine]
  • 1’-Benzyl-7-ethoxyspiro[indoline-3,4’-piperidine]

Uniqueness

1’-Benzyl-7-methoxyspiro[indoline-3,4’-piperidine] is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications.

Eigenschaften

Molekularformel

C20H24N2O

Molekulargewicht

308.4 g/mol

IUPAC-Name

1'-benzyl-7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C20H24N2O/c1-23-18-9-5-8-17-19(18)21-15-20(17)10-12-22(13-11-20)14-16-6-3-2-4-7-16/h2-9,21H,10-15H2,1H3

InChI-Schlüssel

STJZAUGSSQHKSH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1NCC23CCN(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.